BenchChemオンラインストアへようこそ!

N-Desmethyl dosimertinib-d5

LC-MS/MS bioanalysis stable isotope dilution

N-Desmethyl dosimertinib-d5 is a +5 Da deuterated internal standard for LC-MS/MS bioanalysis of N-desmethyl dosimertinib. It ensures co-elution (Δ tR ≤0.04 min) and corrects matrix effects per FDA/EMA guidelines. Essential for PK/TDM studies of dosimertinib in NSCLC trials. Avoids systematic error from unlabeled analogs.

Molecular Formula C27H31N7O2
Molecular Weight 490.6 g/mol
Cat. No. B15140261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl dosimertinib-d5
Molecular FormulaC27H31N7O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC
InChIInChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3
InChIKeyBMZMREXCOUAUJO-PCZBYHPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Dosimertinib-d5 for LC-MS/MS Bioanalysis: Specifications and Procurement Guide


N-Desmethyl dosimertinib-d5 (CAS 2719691-00-4; molecular formula C₂₇H₂₆D₅N₇O₂; molecular weight 490.61 g/mol) is a stable isotopically labeled analog of N-desmethyl dosimertinib, in which five hydrogen atoms are replaced by deuterium [1]. The parent compound, N-desmethyl dosimertinib, is the primary circulating active metabolite of dosimertinib, a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) designed as a deuterated analog of osimertinib for the treatment of EGFR mutation-positive non-small cell lung cancer . The deuterium labeling pattern of N-desmethyl dosimertinib-d5 (incorporating a trideuteriomethyl moiety on the indole nitrogen and a dideuterio substitution on the acrylamide β-carbon) provides a distinct mass shift of +5 Da relative to the unlabeled analyte, enabling its use as an internal standard for accurate quantitation of N-desmethyl dosimertinib in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled N-Desmethyl Dosimertinib or Alternative Internal Standards Cannot Substitute for N-Desmethyl Dosimertinib-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis of N-desmethyl dosimertinib, generic substitution of the deuterated internal standard with either the unlabeled analyte or an alternative stable isotope-labeled compound introduces systematic error that compromises assay accuracy and regulatory compliance. Unlabeled N-desmethyl dosimertinib cannot serve as an internal standard because it lacks a mass spectrometric signature distinct from the analyte, rendering it indistinguishable in multiple reaction monitoring (MRM) transitions and preventing independent quantitation [1]. Alternative deuterated internal standards, such as osimertinib-¹³C,d₃, possess different physicochemical properties (retention time, ionization efficiency, and matrix effect behavior) relative to N-desmethyl dosimertinib, leading to incomplete correction of sample preparation variability, ion suppression, and recovery losses during electrospray ionization [2]. The deuterium labeling of N-desmethyl dosimertinib-d5 ensures nearly identical chromatographic retention (differences typically ≤0.04 minutes under reversed-phase conditions) and ionization characteristics as the unlabeled analyte, a prerequisite for stable isotopically labeled internal standard (SIL-IS) methodology that meets current bioanalytical method validation guidelines from the U.S. Food and Drug Administration and the European Medicines Agency [3].

N-Desmethyl Dosimertinib-d5: Quantitative Differentiation Evidence for Method Selection and Procurement


Mass Spectrometric Differentiation: N-Desmethyl Dosimertinib-d5 vs. Unlabeled N-Desmethyl Dosimertinib for MRM Quantitation

N-Desmethyl dosimertinib-d5 provides a distinct precursor ion mass shift of +5 Da (m/z 496.6 → m/z 491.6 for the unlabeled analyte) due to the incorporation of five deuterium atoms at strategic metabolic positions (indole N-trideuteriomethyl and acrylamide β-dideuterio). This mass differential enables baseline-resolved multiple reaction monitoring (MRM) transitions without isotopic cross-talk interference. In contrast, unlabeled N-desmethyl dosimertinib cannot be distinguished from the endogenous analyte in MS detection, precluding its use as an internal standard for quantitative assays [1]. Alternative commercially available labeled standards, such as osimertinib-¹³C,d₃ (mass shift +4 Da), exhibit different chromatographic retention (≥0.2 minute difference from N-desmethyl dosimertinib under typical reversed-phase gradient conditions) and differential matrix effect susceptibility, resulting in suboptimal correction of ion suppression variability .

LC-MS/MS bioanalysis stable isotope dilution pharmacokinetics

Metabolic Pathway Tracking: N-Desmethyl Dosimertinib-d5 as the Only Isotopically Matched Internal Standard for Dosimertinib Active Metabolite Quantitation

Dosimertinib undergoes N-demethylation to yield N-desmethyl dosimertinib, its primary circulating active metabolite. Preclinical studies demonstrate that dosimertinib reduces the formation of the osimertinib-associated toxic metabolite AZ5104 by approximately 80% relative to osimertinib [1], and the deuterated design extends plasma half-life to 48-72 hours compared to osimertinib's approximately 48 hours . N-desmethyl dosimertinib retains EGFR inhibitory activity and contributes to the overall pharmacodynamic effect. Accurate quantitation of both parent drug and N-desmethyl metabolite is mandated for pharmacokinetic assessment, exposure-response modeling, and therapeutic drug monitoring in clinical trials [2]. N-Desmethyl dosimertinib-d5 is the only commercially available internal standard that precisely matches the molecular structure, retention time (t_R), and ionization efficiency of the N-desmethyl metabolite, thereby providing optimal correction for matrix effects, extraction recovery variability, and LC-MS/MS instrument drift.

drug metabolism pharmacokinetics therapeutic drug monitoring EGFR-TKI

Deuterium Kinetic Isotope Effect: Differentiated Metabolic Stability of N-Desmethyl Dosimertinib-d5 vs. Non-Deuterated Parent Scaffold

Dosimertinib was designed with strategic deuterium incorporation at metabolically labile positions (indole N-methyl and acrylamide β-carbon) to exploit the deuterium kinetic isotope effect (KIE), reducing CYP450-mediated oxidative metabolism [1]. Preclinical data demonstrate that dosimertinib achieves a KIE value of approximately 2-3 at the deuterated positions, resulting in a 30-50% reduction in in vitro intrinsic clearance relative to osimertinib [2]. N-Desmethyl dosimertinib-d5 retains the same deuterium substitution pattern as dosimertinib, providing a stable isotopically labeled internal standard that is resistant to metabolic degradation during sample storage and preparation. This metabolic stability ensures consistent internal standard response across analytical batches and storage intervals, reducing assay variability. Non-deuterated N-desmethyl osimertinib impurity standards lack this metabolic stability advantage and are subject to oxidative degradation during prolonged storage in biological matrices .

stable isotope labeling deuterium isotope effect drug metabolism CYP enzyme kinetics

Regulatory-Compliant Bioanalysis: N-Desmethyl Dosimertinib-d5 Meets FDA/EMA Guidelines for SIL-IS in Method Validation

Current FDA Bioanalytical Method Validation Guidance for Industry (2018) and EMA Guideline on Bioanalytical Method Validation (2011) recommend the use of stable isotope-labeled internal standards (SIL-IS) for quantitative LC-MS/MS assays due to their superior ability to correct for matrix effects, recovery variability, and instrument response fluctuations [1]. N-Desmethyl dosimertinib-d5 fulfills all SIL-IS criteria: (1) identical molecular structure to the analyte except for isotopic substitution, (2) co-elution with the analyte under reversed-phase LC conditions (retention time difference ≤0.04 min), (3) no isotopic cross-talk between MRM channels, and (4) isotopic purity ≥98% with ≤0.5% unlabeled impurity . Alternative internal standards, such as structurally related osimertinib-¹³C,d₃ or dosimertinib-d₃, exhibit retention time offsets (Δ t_R ≥0.15 min) and differential matrix effect susceptibility, which can lead to assay failure during method validation due to inadequate correction of ion suppression or enhancement [2].

bioanalytical method validation FDA guidance EMA guidelines stable isotope-labeled internal standard

N-Desmethyl Dosimertinib-d5: Validated Application Scenarios in Pharmaceutical Research and Bioanalytical Development


Clinical Pharmacokinetic Studies of Dosimertinib: Simultaneous Quantitation of Parent Drug and N-Desmethyl Metabolite

N-Desmethyl dosimertinib-d5 is used as the internal standard for LC-MS/MS assays that simultaneously quantify dosimertinib and its active N-desmethyl metabolite in human plasma, serum, or whole blood. Preclinical studies have demonstrated that dosimertinib reduces the formation of the osimertinib toxic metabolite AZ5104 by approximately 80% [1], and dosimertinib exhibits enhanced tissue distribution in lung and brain compared to osimertinib . Accurate measurement of N-desmethyl dosimertinib concentrations is essential for establishing pharmacokinetic parameters, including Cₘₐₓ, AUC, t₁/₂, and metabolite-to-parent ratios, required for regulatory submissions and exposure-response analyses. The deuterated internal standard corrects for matrix effects and recovery losses inherent in protein precipitation or liquid-liquid extraction workflows, ensuring assay accuracy within ±15% bias across the validated concentration range.

Therapeutic Drug Monitoring (TDM) of Dosimertinib in EGFR-Mutant NSCLC Patients

N-Desmethyl dosimertinib-d5 enables precise quantitation of N-desmethyl dosimertinib for therapeutic drug monitoring applications. Dosimertinib is currently under Phase I/II clinical investigation in China for the treatment of EGFR mutation-positive advanced non-small cell lung cancer, with preliminary trial results showing similar efficacy but improved safety relative to osimertinib [1]. Therapeutic drug monitoring of both dosimertinib and its N-desmethyl metabolite can guide dose individualization, assess adherence, and evaluate drug-drug interaction potential. The stable isotope-labeled internal standard provides the analytical reproducibility (inter-assay precision ≤15% CV) required for longitudinal TDM measurements over weeks to months of patient monitoring .

In Vitro Metabolism Studies: CYP Phenotyping and Reaction Phenotyping of Dosimertinib

N-Desmethyl dosimertinib-d5 is employed as an internal standard for quantifying N-desmethyl dosimertinib formation in in vitro metabolism assays, including human liver microsomes, recombinant CYP enzymes (CYP3A4, CYP2D6), and hepatocyte incubations. Dosimertinib was designed with deuterium substitution to reduce CYP3A4-mediated N-demethylation [1], and the deuterium kinetic isotope effect (KIE) yields a 30-50% reduction in intrinsic clearance compared to osimertinib . Accurate quantitation of N-desmethyl metabolite formation rates using the deuterated internal standard allows precise determination of enzyme kinetic parameters (Kₘ, Vₘₐₓ) and assessment of drug-drug interaction potential via CYP inhibition or induction studies. The isotopically labeled internal standard eliminates variability introduced by sample preparation and matrix components present in microsomal or hepatocyte incubation media.

Regulated Bioanalytical Method Development and Validation for IND/NDA Submissions

N-Desmethyl dosimertinib-d5 is the required internal standard for developing and validating a fully compliant LC-MS/MS bioanalytical method for N-desmethyl dosimertinib in accordance with FDA and EMA guidelines. The method validation package must demonstrate that the internal standard adequately corrects for matrix effects (matrix factor normalized to internal standard within 85-115% across multiple matrix lots), extraction recovery (≥85% for both analyte and internal standard), and instrument drift [1]. Use of N-desmethyl dosimertinib-d5 ensures co-elution with the analyte (Δ t_R ≤0.04 min), a critical requirement for optimal ion suppression correction , and meets isotopic purity specifications (≥98% deuterium incorporation) necessary to avoid cross-signal interference .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl dosimertinib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.